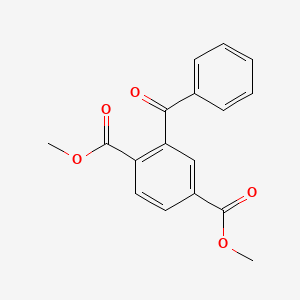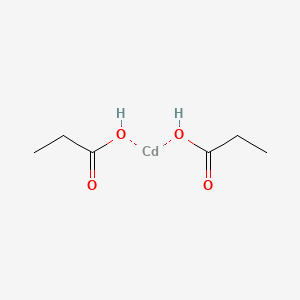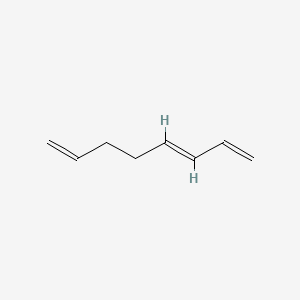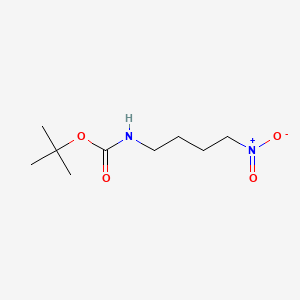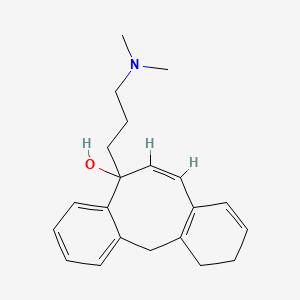
5-(3-Dimethylaminopropyl)-10,11,12-trihydro-5H-dibenzo(a,d)cycloocten-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Dimethylaminopropyl)-10,11,12-trihydro-5H-dibenzo(a,d)cycloocten-5-ol is a complex organic compound known for its unique chemical structure and properties This compound is part of the dibenzo[a,d]cyclooctene family, which is characterized by a fused ring system that includes a cyclooctene ring and two benzene rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Dimethylaminopropyl)-10,11,12-trihydro-5H-dibenzo(a,d)cycloocten-5-ol typically involves multi-step organic reactions. One common method includes the alkylation of dibenzo[a,d]cyclooctene with 3-dimethylaminopropyl chloride in the presence of a base such as sodium hydride. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
5-(3-Dimethylaminopropyl)-10,11,12-trihydro-5H-dibenzo(a,d)cycloocten-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the dimethylaminopropyl group, where nucleophiles such as halides or thiols replace the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Sodium iodide (NaI), thiourea
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Halides, thiols
Applications De Recherche Scientifique
5-(3-Dimethylaminopropyl)-10,11,12-trihydro-5H-dibenzo(a,d)cycloocten-5-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 5-(3-Dimethylaminopropyl)-10,11,12-trihydro-5H-dibenzo(a,d)cycloocten-5-ol involves its interaction with specific molecular targets and pathways. The dimethylaminopropyl group can interact with receptors or enzymes, modulating their activity. The compound may also affect signal transduction pathways, leading to changes in cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(3-Dimethylaminopropyl)-10,11,12-trihydro-5H-dibenzo(a,d)cycloocten-5-one
- 5-(3-Dimethylaminopropyl)-10,11,12-trihydro-5H-dibenzo(a,d)cycloocten-5-thiol
Uniqueness
Compared to similar compounds, 5-(3-Dimethylaminopropyl)-10,11,12-trihydro-5H-dibenzo(a,d)cycloocten-5-ol is unique due to the presence of the hydroxyl group, which enhances its reactivity and potential for forming hydrogen bonds. This structural feature contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
67226-82-8 |
|---|---|
Formule moléculaire |
C21H27NO |
Poids moléculaire |
309.4 g/mol |
Nom IUPAC |
(10Z)-9-[3-(dimethylamino)propyl]tricyclo[10.4.0.03,8]hexadeca-1(12),3,5,7,10,13-hexaen-9-ol |
InChI |
InChI=1S/C21H27NO/c1-22(2)15-7-13-21(23)14-12-17-8-3-4-9-18(17)16-19-10-5-6-11-20(19)21/h3,5-6,8,10-12,14,23H,4,7,9,13,15-16H2,1-2H3/b14-12- |
Clé InChI |
UGCNUYSIBDTHJX-OWBHPGMISA-N |
SMILES isomérique |
CN(C)CCCC1(/C=C\C2=C(CCC=C2)CC3=CC=CC=C31)O |
SMILES canonique |
CN(C)CCCC1(C=CC2=C(CCC=C2)CC3=CC=CC=C31)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


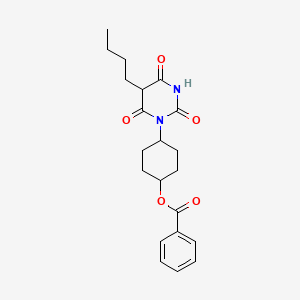
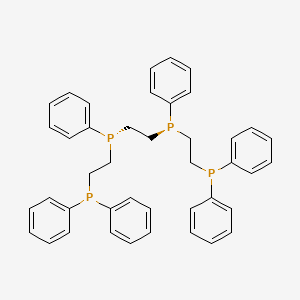

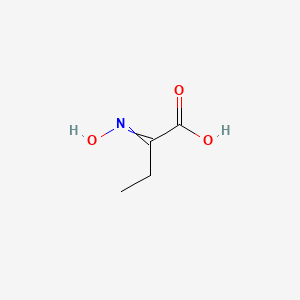
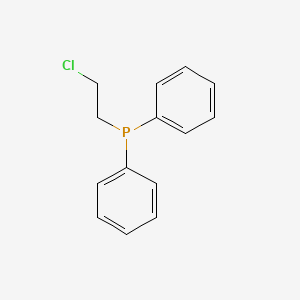

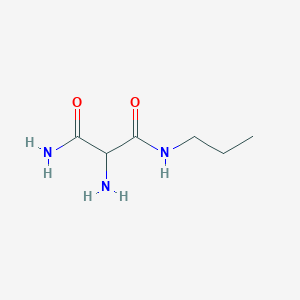

![3-chloro-N-[4-(dipropylsulfamoyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B13812982.png)
